molecular formula C19H13N3O3 B2502784 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate CAS No. 452966-68-6

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate

Cat. No.: B2502784
CAS No.: 452966-68-6
M. Wt: 331.331
InChI Key: CBCJEDFRHCTXRC-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to the active sites of these enzymes, preventing them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. By preventing the breakdown of acetylcholine, the compound enhances the signal transmission at cholinergic synapses. This can have various downstream effects, depending on the specific location and function of the synapse .

Result of Action

The primary result of the compound’s action is the enhanced cholinergic transmission due to increased acetylcholine levels. This can lead to various effects, such as improved memory and cognition, which is why compounds with this mechanism of action are often studied as potential treatments for neurodegenerative disorders like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazinone ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The naphthoate moiety is then introduced via esterification reactions, often using naphthoic acid and suitable alcohol derivatives under acidic or basic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions such as temperature, pressure, and the use of catalysts are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazinone or naphthoate rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate
  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl phenylacetate
  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl salicylate

Uniqueness

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate is unique due to its combination of the triazinone ring and naphthoate moiety, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may lack one of these structural features.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-16-7-3-4-8-17(16)20-21-22(18)12-25-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCJEDFRHCTXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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